N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 84245-12-5
VCID: VC2907731
InChI: InChI=1S/C11H15N5O5/c1-6(19)13-11-14-9-8(10(20)15-11)12-4-16(9)5-21-7(2-17)3-18/h4,7,17-18H,2-3,5H2,1H3,(H2,13,14,15,19,20)
SMILES: CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(CO)CO
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol

N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide

CAS No.: 84245-12-5

Cat. No.: VC2907731

Molecular Formula: C11H15N5O5

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide - 84245-12-5

Specification

CAS No. 84245-12-5
Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
IUPAC Name N-[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]acetamide
Standard InChI InChI=1S/C11H15N5O5/c1-6(19)13-11-14-9-8(10(20)15-11)12-4-16(9)5-21-7(2-17)3-18/h4,7,17-18H,2-3,5H2,1H3,(H2,13,14,15,19,20)
Standard InChI Key WAXOOKOPOHWGBE-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(CO)CO
Canonical SMILES CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(CO)CO

Introduction

Chemical Identity and Properties

Structural Characteristics

N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide features a purine ring system with specific modifications that contribute to its antiviral properties. The compound contains a purine base modified with an acetamide group and a complex ethoxy side chain, which enhances its bioactivity and pharmacokinetic properties. This molecular structure includes critical functional groups strategically positioned to optimize interaction with viral enzymes and cellular components.

The purine ring system represents an essential structural feature of many biologically significant compounds, including nucleosides and nucleotides that play fundamental roles in cellular processes . The specific modifications in this compound make it structurally analogous to naturally occurring purine alkaloids while providing distinct pharmacological advantages.

Physical and Chemical Properties

The compound possesses distinct physical and chemical properties that determine its behavior in biological systems and pharmaceutical applications. Table 1 summarizes the key identifiers and properties of this compound.

Table 1: Key Properties of N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide

PropertyValue
CAS Number84245-12-5
Molecular FormulaC₁₁H₁₅N₅O₅
Molecular Weight297.27 g/mol
EC Number424-550-1
Purity Range (Commercial)95% - 99%
Supply CapacityUp to 100 kg
Physical AppearanceCrystalline solid

The compound's molecular weight and composition make it suitable for various pharmaceutical applications, with its moderate molecular weight facilitating cellular penetration while maintaining sufficient complexity for specific target interactions .

Alternative Nomenclature

Several alternative names exist for this compound in scientific literature and commercial contexts:

  • N-2-Acetylganciclovir

  • N-(9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide

  • N-[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]acetamide

  • Ganciclovir N-Acetate

This diversity in nomenclature reflects both its structural variations and the different contexts in which the compound is studied and utilized.

Synthesis Methodologies

Detailed Synthetic Procedure

A representative synthesis pathway for related compounds involves a three-stage process:

Stage 1: Reaction of ganciclovir (500.0 g, 1.96 mol) with triethyl borate (314.7 g, 2.15 mol) in 2-methyltetrahydrofuran (5.0 kg) under reflux conditions for 3 hours.

Stage 2: Addition of triethylamine (595.0 g, 5.88 mol) followed by vinyl acetate (421.8 g, 4.9 mol) with stirring at room temperature for 6 hours.

Stage 3: Addition of ethanol (2.0 kg) dropwise, continued stirring at room temperature for 3 hours, followed by concentration under reduced pressure and recrystallization .

This process achieves yields of approximately 75.2% with high purity (99.1%) . Similar approaches with appropriate modifications likely apply to the synthesis of N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide.

Manufacturing Considerations

Commercial production of this compound requires careful attention to reaction parameters, purification techniques, and quality control measures. Manufacturers typically offer the compound with purity ranges of 95% to 99% for research applications . The production capability extends to quantities of up to 100 kg, indicating established industrial-scale synthesis methods .

Table 2: Manufacturing Parameters and Specifications

ParameterSpecification
Minimum Order Quantity1 kg
Typical Reaction Yield75-80%
Quality Control MethodHPLC analysis
Storage RequirementsProtected from light and moisture
Intended UseResearch applications only

These manufacturing considerations ensure consistent quality and availability of the compound for various research applications.

Mechanism of Action

Antiviral Activity Profile

N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide exhibits potent antiviral activity against cytomegalovirus (CMV) and other herpesviruses. As a derivative of ganciclovir, it acts as a nucleoside analog that interferes with viral DNA replication by mimicking natural nucleosides.

The compound's efficacy stems from its structural similarity to guanosine, which allows it to compete with natural nucleosides during viral DNA synthesis. This competition leads to the incorporation of the compound into growing viral DNA chains, disrupting normal replication processes .

Interaction with Viral DNA Polymerase

Research on ganciclovir and its derivatives has revealed critical insights into their mechanism of action at the molecular level. Both wild-type and exonuclease mutant viral DNA polymerases incorporate these compounds into DNA during replication . This incorporation represents the initial step in the compound's antiviral activity.

The specific molecular interactions between the compound and viral DNA polymerase involve:

  • Initial recognition and binding to the polymerase active site

  • Incorporation into the growing DNA chain

  • Subsequent interactions that alter normal polymerase function

  • Disruption of further nucleotide addition or excision processes

Polymerase TypeResponse to Ganciclovir IncorporationOutcome
Wild-typeExcises nucleotides two positions downstreamChain termination
Exonuclease mutantFails to excise nucleotidesContinued chain extension (resistance)

This mechanistic understanding provides valuable insights into both the compound's efficacy and the development of resistance in clinical settings.

Research Applications and Findings

Role in Antiviral Research

N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide serves as an important reference material in research and development, particularly in antiviral drug discovery. Its specific chemical modifications enhance drug efficacy and target specificity, making it valuable for structure-activity relationship studies and the development of next-generation antiviral agents.

The compound's availability at high purity levels facilitates detailed biochemical and pharmacological investigations. Researchers utilize this compound to study:

  • Structure-activity relationships in nucleoside analogs

  • Mechanisms of viral polymerase inhibition

  • Cellular uptake and metabolism of antiviral agents

  • Resistance patterns in viral populations

Drug Resistance Studies

Research on this compound and related ganciclovir derivatives has provided significant insights into viral drug resistance mechanisms. Many ganciclovir-resistant cytomegalovirus isolates contain substitutions in the 3′–5′ exonuclease domain of the viral DNA polymerase . These substitutions prevent the excision of nucleotides following ganciclovir incorporation, allowing viral DNA synthesis to continue despite the presence of the drug.

This understanding of resistance mechanisms has profound implications for drug development and clinical management strategies. By elucidating the molecular basis of resistance, researchers can design new compounds or combination approaches that overcome these resistance mechanisms .

Related Compound Comparisons

Comparing N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide with related compounds provides valuable context for understanding its specific properties and applications. Compounds such as N-Acetyl-di-O-acetylganciclovir (triacetylganciclovir) represent further modifications designed to enhance bioavailability, stability, and efficacy .

Table 4: Comparison with Related Compounds

CompoundChemical ModificationsKey AdvantagesPrimary Applications
N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamideAcetamide at position 2Enhanced stability, Specific polymerase targetingAntiviral research, Reference standard
Ganciclovir (parent compound)None (base compound)Broad antiviral activityClinical treatment of CMV infections
N-Acetyl-di-O-acetylganciclovirAdditional acetyl groupsImproved bioavailability, Enhanced stabilityPharmaceutical formulations, Controlled release

This comparative analysis highlights the specific advantages of each structural modification and their implications for research and potential therapeutic applications .

Implications and Future Directions

Emerging Research Areas

Several emerging research areas involve N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide and related compounds:

  • Development of improved synthetic routes with higher yields and environmental sustainability

  • Investigation of novel drug delivery systems for enhanced targeting

  • Exploration of combination therapies to overcome resistance

  • Structure-based design of next-generation derivatives with improved properties

  • Investigation of activity against emerging viral threats

These research directions represent promising avenues for advancing antiviral therapies and addressing current limitations in treatment options.

Analytical Considerations

The characterization and quality control of N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide require sophisticated analytical techniques. Researchers typically employ multiple complementary methods to ensure compound identity, purity, and structural integrity:

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Infrared Spectroscopy for functional group identification

  • X-ray crystallography for definitive structural analysis

These analytical approaches ensure the reliability of research findings and the consistency of manufactured material for various applications.

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